Octahydro-2H-quinolizin-1-ol
Description
Octahydro-2H-quinolizin-1-ol is a bicyclic amine-alcohol derivative characterized by a fused quinolizidine ring system with a hydroxyl group (-OH) at the 1-position. These derivatives feature a hydroxymethyl (-CH2OH) group instead of a direct hydroxyl substitution. These compounds are typically utilized as laboratory chemicals or intermediates in pharmaceutical synthesis, as indicated by their classification under "manufacture of chemical compounds" in safety data sheets .
Key hazards associated with ((1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol include acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2 |
InChI Key |
MTVNMVKUNMOINI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Stereoisomers (e.g., 10248-30-3 vs. 486-70-4) exhibit identical similarity scores (1.00) but differ in spatial arrangement, which may influence receptor binding in pharmaceutical contexts .
- The hydroxymethyl group (-CH2OH) enhances solubility compared to direct hydroxyl (-OH) substitution, as seen in the parent compound this compound.
Bicyclic Systems with Modified Substituents
| Compound Name | CAS Number | Functional Group | Key Structural Features | Similarity Score |
|---|---|---|---|---|
| Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol | 64119-88-6 | -CH2OH | Dimethyl-substituted naphthyridine core; additional methano bridges | 0.97 |
| ((8S,8aS)-Octahydroindolizidin-8-yl)methanol | 725250-80-6 | -CH2OH | Indolizidine scaffold (8S,8aS configuration) | 0.97 |
| (1-(4-Ethylcyclohexyl)piperidin-3-yl)methanol | 467240-02-4 | -CH2OH | Piperidine ring with ethylcyclohexyl substitution | 0.97 |
Key Observations :
- Indolizidine-based compounds (e.g., 725250-80-6) share bicyclic frameworks but differ in ring size (indolizidine vs. quinolizidine), impacting pharmacokinetic properties .
Functional Group Variants
| Compound Name | CAS Number | Functional Group | Key Structural Features |
|---|---|---|---|
| ((1S,9αR)-Octahydro-1H-quinolizin-1-yl)-methanamine | Not Provided | -CH2NH2 | Quinolizidine core with amine substitution |
Key Observations :
- Replacing -CH2OH with -CH2NH2 (methanamine derivative) introduces basicity, altering solubility and interaction with biological targets .
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